molecular formula C14H13N3O4S B5869246 5-(1,3-Benzodioxol-5-ylmethyliminomethyl)-6-hydroxy-1-methyl-2-sulfanylidenepyrimidin-4-one

5-(1,3-Benzodioxol-5-ylmethyliminomethyl)-6-hydroxy-1-methyl-2-sulfanylidenepyrimidin-4-one

Cat. No.: B5869246
M. Wt: 319.34 g/mol
InChI Key: CBOMFRSDDOEYEV-UHFFFAOYSA-N
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Description

5-(1,3-Benzodioxol-5-ylmethyliminomethyl)-6-hydroxy-1-methyl-2-sulfanylidenepyrimidin-4-one is a complex organic compound that features a unique combination of functional groups, including a benzodioxole moiety, a pyrimidinone core, and a sulfanylidenepyrimidine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Benzodioxol-5-ylmethyliminomethyl)-6-hydroxy-1-methyl-2-sulfanylidenepyrimidin-4-one typically involves multi-step organic reactions One common approach is to start with the preparation of the benzodioxole moiety, followed by the formation of the pyrimidinone core

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidenepyrimidine moiety.

    Reduction: Reduction reactions can occur at the pyrimidinone core, potentially altering its chemical properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce different pyrimidinone derivatives.

Scientific Research Applications

5-(1,3-Benzodioxol-5-ylmethyliminomethyl)-6-hydroxy-1-methyl-2-sulfanylidenepyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The benzodioxole moiety may interact with enzymes or receptors, while the pyrimidinone core can modulate biological pathways. The sulfanylidenepyrimidine structure may contribute to its overall biological activity by affecting redox states or binding to metal ions.

Comparison with Similar Compounds

Similar Compounds

  • 5-(1,3-Benzodioxol-5-yl)-1-methyl-2-imidazolamine
  • Ethyl 3-(1,3-benzodioxol-5-yl)acrylate

Uniqueness

What sets 5-(1,3-Benzodioxol-5-ylmethyliminomethyl)-6-hydroxy-1-methyl-2-sulfanylidenepyrimidin-4-one apart is its combination of functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

5-(1,3-benzodioxol-5-ylmethyliminomethyl)-6-hydroxy-1-methyl-2-sulfanylidenepyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4S/c1-17-13(19)9(12(18)16-14(17)22)6-15-5-8-2-3-10-11(4-8)21-7-20-10/h2-4,6,19H,5,7H2,1H3,(H,16,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBOMFRSDDOEYEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)NC1=S)C=NCC2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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